An In-depth Technical Guide to 4,6-Di-tert-butylresorcinol: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 4,6-Di-tert-butylresorcinol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-di-tert-butylresorcinol, a substituted phenol with significant antioxidant properties. This document details its chemical structure, physicochemical properties, synthesis, and relevant experimental protocols, offering valuable insights for its application in research and drug development.
Chemical Structure and Identification
4,6-Di-tert-butylresorcinol, also known by its IUPAC name 4,6-di-tert-butylbenzene-1,3-diol, is an aromatic organic compound. Its structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted with two tert-butyl groups at positions 4 and 6. These bulky alkyl groups significantly influence the molecule's steric and electronic properties, contributing to its notable antioxidant activity.
Chemical Structure:
Figure 1: Chemical structure of 4,6-di-tert-butylresorcinol.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4,6-di-tert-butylresorcinol is presented in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,6-di-tert-butylbenzene-1,3-diol |
| Synonyms | 4,6-Di-(tert-butyl)benzene-1,3-diol, 4,6-Di-tert-butyl-1,3-benzenediol |
| CAS Number | 5374-06-1[1][2] |
| Molecular Formula | C₁₄H₂₂O₂[1][2] |
| Molecular Weight | 222.32 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 120-125 °C[3][4] |
| Solubility | Good solubility in organic solvents, less soluble in water.[2] |
| pKa | Data not readily available |
Table 2: Spectroscopic Data
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectral data available, specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data available, specific peak assignments require further analysis. |
| IR Spectrum | Data available, characteristic peaks for O-H and C-H stretches are expected. |
| Mass Spectrometry | m/z top peak: 207; m/z 2nd highest: 57; m/z 3rd highest: 222. |
Synthesis of 4,6-Di-tert-butylresorcinol
The primary method for synthesizing 4,6-di-tert-butylresorcinol is through the Friedel-Crafts alkylation of resorcinol using a tert-butylating agent, such as tert-butanol or methyl tert-butyl ether, in the presence of a suitable acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a generalized procedure based on established Friedel-Crafts alkylation methods. Researchers should optimize reaction conditions for their specific laboratory setup.
Materials:
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Resorcinol
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tert-Butanol
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Acid catalyst (e.g., solid acid catalyst like H-beta zeolite, or a Lewis acid like AlCl₃)
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Solvent (e.g., a non-polar organic solvent like hexane or toluene)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in the chosen solvent.
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Catalyst Addition: Add the acid catalyst to the solution. The amount and type of catalyst will need to be optimized.
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Addition of Alkylating Agent: Slowly add tert-butanol to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling might be necessary.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, filter it off. If a Lewis acid is used, quench the reaction by carefully adding water or a dilute acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.
Figure 2: General workflow for the synthesis of 4,6-di-tert-butylresorcinol.
Antioxidant Properties and Experimental Evaluation
4,6-Di-tert-butylresorcinol is recognized for its antioxidant properties, which are attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, stabilized by the adjacent tert-butyl groups. The antioxidant capacity can be evaluated using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
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4,6-Di-tert-butylresorcinol
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DPPH solution (in methanol or ethanol)
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Methanol or ethanol
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Positive control (e.g., Ascorbic acid, Trolox, or BHT)
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96-well microplate
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Microplate reader
Procedure:
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Sample Preparation: Prepare a stock solution of 4,6-di-tert-butylresorcinol in methanol or ethanol. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the sample solution to the wells. Add the same volume of the solvent to a control well.
-
Initiate Reaction: Add a specific volume of the DPPH solution to each well.
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Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
4,6-Di-tert-butylresorcinol
-
ABTS solution
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Potassium persulfate solution
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of 4,6-di-tert-butylresorcinol in a suitable solvent and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add a small volume of each sample dilution to the wells.
-
Initiate Reaction: Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the plot of percentage inhibition versus concentration.
Figure 3: General experimental workflow for DPPH and ABTS antioxidant assays.
Potential Signaling Pathways in Biological Systems
While specific studies on the signaling pathways directly modulated by 4,6-di-tert-butylresorcinol are limited, the closely related compound, 4-butylresorcinol, has been studied for its effects on melanogenesis. It is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibition is thought to be a direct competitive mechanism and does not significantly involve signaling pathways like ERK or Akt that can also modulate melanogenesis.
The antioxidant properties of hindered phenols like 4,6-di-tert-butylresorcinol suggest a potential role in modulating cellular signaling pathways sensitive to redox state, such as the Nrf2-ARE pathway, which is a master regulator of the antioxidant response. However, direct evidence for 4,6-di-tert-butylresorcinol's activity on this pathway requires further investigation.
Figure 4: Hypothesized involvement of 4,6-di-tert-butylresorcinol in the Nrf2-ARE antioxidant response pathway.
Applications in Drug Development
The potent antioxidant activity of 4,6-di-tert-butylresorcinol makes it a promising candidate for various applications in drug development and pharmaceutical formulations. Its primary role is as a stabilizer to prevent the oxidative degradation of active pharmaceutical ingredients (APIs). Furthermore, its ability to scavenge free radicals suggests potential therapeutic applications in conditions associated with oxidative stress, although this requires further preclinical and clinical investigation.
Conclusion
4,6-Di-tert-butylresorcinol is a well-defined chemical entity with significant potential as an antioxidant. This guide provides a foundational understanding of its chemical and physical properties, a practical protocol for its synthesis, and standardized methods for evaluating its antioxidant capacity. For researchers and professionals in drug development, this compound warrants further exploration for its utility as both a pharmaceutical excipient and a potential therapeutic agent in oxidative stress-related pathologies. Further studies are encouraged to elucidate its precise mechanism of action in biological systems and to quantify its antioxidant efficacy with more specific data.
